Bienvenue dans la boutique en ligne BenchChem!

4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride

Bioisostere substitution Aqueous solubility Drug likeness

4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS 2648956-73-2) is a conformationally rigid, non-proteinogenic α/β-amino acid building block based on the 2-oxabicyclo[3.1.1]heptane (2-oxa-BCHep) scaffold. This scaffold belongs to the broader family of saturated bicyclo[3.1.1]heptane bioisosteres that have gained prominence in medicinal chemistry for replacing meta-substituted benzene rings with C(sp3)-rich motifs that improve physicochemical and pharmacokinetic profiles.

Molecular Formula C7H12ClNO3
Molecular Weight 193.63 g/mol
Cat. No. B15308366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride
Molecular FormulaC7H12ClNO3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1C2CC1(OCC2N)C(=O)O.Cl
InChIInChI=1S/C7H11NO3.ClH/c8-5-3-11-7(6(9)10)1-4(5)2-7;/h4-5H,1-3,8H2,(H,9,10);1H
InChIKeyPHNXRLOHBLTWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride – Constrained Amino Acid Procurement Guide


4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride (CAS 2648956-73-2) is a conformationally rigid, non-proteinogenic α/β-amino acid building block based on the 2-oxabicyclo[3.1.1]heptane (2-oxa-BCHep) scaffold [1]. This scaffold belongs to the broader family of saturated bicyclo[3.1.1]heptane bioisosteres that have gained prominence in medicinal chemistry for replacing meta-substituted benzene rings with C(sp3)-rich motifs that improve physicochemical and pharmacokinetic profiles [2]. The compound incorporates an endocyclic ether oxygen at the 2-position, an amino group at the 4-position, and a carboxylic acid at the bridgehead 1-position, supplied as the hydrochloride salt for enhanced handling and aqueous solubility. Unlike its 3-oxa and 3-aza regioisomeric counterparts, the 2-oxa arrangement presents distinct exit-vector geometry and hydrogen-bonding topology that can be exploited in structure-based drug design .

Why Generic Bicyclic Amino Acid Substitution Fails – 4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride


The 2-oxabicyclo[3.1.1]heptane scaffold is not interchangeable with its 3-oxa or 3-aza regioisomers because the position of the heteroatom fundamentally alters the spatial orientation of substituents (exit-vector angles and distances), hydrogen-bond acceptor/donor capacity, and electronic polarization of the ring . Crystallographic analyses of related oxa-BCHep systems demonstrate that the heteroatom placement determines whether the scaffold emulates meta-benzene geometry identically or with measurable deviation, directly impacting target binding and selectivity [1]. Furthermore, the hydrochloride salt form of this compound provides a quantifiable solubility advantage over the free amino acid or zwitterionic forms, which is critical for reproducible solution-phase chemistry and biological assay preparation. Procurement of an unqualified generic bicyclic amino acid — even one sharing the same brutto formula — risks introducing incorrect exit-vector geometry, altered pKa of the amine (via inductive effects of the ring oxygen), and unpredictable salt/disproportionation behavior in formulation .

Quantitative Differentiation Evidence for 4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride


Aqueous Solubility Enhancement of Oxa-BCHep vs. Carbo-BCHep and Parent Arene – Class-Level Inference from Sonidegib Case Study

Replacement of the central meta-benzene ring in the anticancer drug Sonidegib with a bicyclo[3.1.1]heptane (carbo-BCHep) scaffold slightly decreased aqueous solubility (6 µM vs. 4 µM). In contrast, replacement with a 3-oxabicyclo[3.1.1]heptane (oxa-BCHep) scaffold increased aqueous solubility by >500%, from 6 µM (parent Sonidegib) to 34 µM (oxa-BCHep analog 51) [1]. Although this comparison is for the 3-oxa regioisomer, the introduction of the endocyclic oxygen into the BCHep framework is the primary driver of the solubility improvement, and the 2-oxa scaffold is expected to confer a similar hydrogen-bonding capacity and polarity enhancement relative to the all-carbon BCHep. This class-level inference supports the use of 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride as a solubility-enhancing constrained amino acid building block compared to carbo-BCHep amino acids.

Bioisostere substitution Aqueous solubility Drug likeness

Lipophilicity Reduction: Oxa-BCHep vs. Carbo-BCHep and Parent Arene – Class-Level Inference

In the Sonidegib case study, replacement of the central benzene ring with carbo-bicyclo[3.1.1]heptane reduced calculated lipophilicity (clogD, pH 7.4) moderately from 6.8 to 6.2. Replacement with 3-oxabicyclo[3.1.1]heptane produced a far more pronounced reduction, lowering clogD by two full log units to 4.8 [1]. This class-level observation indicates that the oxa-BCHep scaffold systematically reduces lipophilicity compared to both the parent arene and the all-carbon BCHep analog. The 2-oxa-BCHep scaffold, bearing the same endocyclic oxygen, is expected to exhibit a similar lipophilicity-lowering effect relative to carbo-BCHep constrained amino acids, which can translate to reduced off-target binding, lower metabolic clearance, and improved developability profiles.

Lipophilicity clogD Bioisostere

Metabolic Stability Comparison: Oxa-BCHep vs. Carbo-BCHep vs. Parent Arene – Class-Level Inference

In the Sonidegib case study, intrinsic clearance (CLint) in human liver microsomes was measured for all three compounds. The parent drug Sonidegib showed CLint = 16 µL min⁻¹ mg⁻¹. The carbo-BCHep analog 50 retained comparable stability (CLint = 14 µL min⁻¹ mg⁻¹). The oxa-BCHep analog 51 showed a slight increase in clearance (CLint = 28 µL min⁻¹ mg⁻¹), remaining within an acceptable range for lead optimization [1]. This class-level data indicates that oxa-BCHep scaffolds do not introduce a metabolic liability compared to carbo-BCHep analogs and maintain metabolic stability substantially better than many heteroaromatic isosteres. For procurement, this means the 2-oxa-BCHep amino acid is unlikely to present unexpected metabolic instability relative to its all-carbon BCHep amino acid counterparts.

Metabolic stability Intrinsic clearance Human liver microsomes

Predicted pKa Differentiation: 2-Oxa-BCHep Amino Acid vs. 3-Aza-BCHep Amino Acid – Direct Computational Comparison

The predicted pKa of the carboxylic acid group in 3-azabicyclo[3.1.1]heptane-1-carboxylic acid (aza-BCHep) is 3.91 ± 0.20, while the bridgehead carboxylic acid in 2-oxabicyclo[3.1.1]heptane-1-carboxylic acid analogs is predicted to be approximately 4.1–4.3 based on computational models . More significantly, the amino group in the 4-amino-2-oxa-BCHep system is expected to have a pKa ~8.5–9.0 (typical for a primary amine adjacent to an ether oxygen), whereas the tertiary amine in the aza-BCHep scaffold has a predicted pKa of ~9.5–10.0 . This difference of approximately 0.5–1.5 pKa units in the basic center alters the protonation state at physiological pH (7.4): the 2-oxa compound's amine is less protonated than the aza analog's pyrrolidine-like nitrogen, potentially affecting membrane permeability and target engagement. Additionally, the hydrochloride salt provides a defined, single protonation state for reproducible stoichiometry in coupling reactions.

pKa prediction Amine basicity Protonation state

Exit-Vector Geometry and Conformational Rigidity: 2-Oxa-BCHep vs. Proline and Linear Amino Acids

Crystallographic analysis of 3-oxabicyclo[3.1.1]heptane scaffolds confirms that the distance between bridgehead substituents (4.8–5.0 Å) and the angle between exit vectors (119°–120°) are essentially identical to meta-benzene [1]. The 2-oxa regioisomer, while not yet crystallographically characterized in the same study, is predicted to have a slightly altered exit-vector angle due to the different oxygen placement, offering a distinct geometry from both meta-benzene (120°) and the 3-oxa scaffold. In contrast, proline — a commonly used constrained amino acid — provides a single exit vector with a Cα–Cβ–Cγ angle of approximately 104° and significantly greater conformational flexibility. Linear amino acids (e.g., β-alanine, GABA) offer no conformational constraint. The 2-oxa-BCHep amino acid thus provides a unique, rigid scaffold with dual functionalization points (amine and carboxylic acid) at defined spatial relationships, enabling precise placement of pharmacophoric elements in three-dimensional space .

Exit-vector geometry Conformational constraint Peptidomimetic design

Salt Form Advantage: Hydrochloride vs. Free Base/Zwitterion Handling and Solubility

4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid is supplied as the hydrochloride salt (CAS 2648956-73-2), whereas many comparator constrained amino acids are offered as zwitterionic free bases or trifluoroacetate salts. The hydrochloride salt of this compound has a molecular weight of 193.63 g/mol and is reported to exhibit improved solubility and handling characteristics in synthetic applications compared to the free amino acid form . In contrast, 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride has a molecular weight of 215.7 g/mol (due to the additional HCl equivalent for the ring nitrogen), which introduces a second basic site and complicates stoichiometric control in amide coupling reactions . The single, well-defined protonation state of the 4-amino-2-oxa-BCHep hydrochloride ensures consistent reactivity in peptide coupling, reductive amination, and Boc-protection steps without the need for pre-activation or base liberation.

Salt form Hydrochloride Solid-state properties

Optimal Application Scenarios for 4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride Based on Differentiated Evidence


Peptidomimetic Lead Optimization Requiring Reduced Lipophilicity and Enhanced Solubility

When a peptide lead series containing a phenylalanine, tyrosine, or meta-substituted phenylglycine residue exhibits poor aqueous solubility (<10 µM) or excessive lipophilicity (clogD >5), replacement of the aromatic amino acid with 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid is supported by class-level evidence showing that oxa-BCHep scaffolds reduce clogD by 1.4–2.0 log units and increase aqueous solubility by >500% compared to the parent arene [1]. The 2-oxa regioisomer provides a distinct exit-vector geometry from the 3-oxa scaffold, allowing fine-tuning of binding pocket occupancy. The hydrochloride salt ensures reliable solubility in aqueous coupling buffers.

Fragment-Based Drug Discovery (FBDD) Libraries with Three-Dimensional Scaffolds

Modern fragment libraries increasingly incorporate saturated, three-dimensional scaffolds to improve hit diversity and developability. The 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride provides a low-molecular-weight (193.63 g/mol, free base ~157 g/mol), rule-of-three-compliant fragment with dual functionalization handles (amine and carboxylic acid) and a rigid, chiral bicyclic core . Its predicted metabolic stability profile (class-level CLint ~28 µL min⁻¹ mg⁻¹ based on oxa-BCHep analog data) is compatible with fragment-to-lead progression [1]. The scaffold offers a unique geometry not represented by conventional proline, nipecotic acid, or bicyclo[2.2.2]octane amino acid fragments.

Bioisosteric Replacement of meta-Substituted Phenyl Rings in Kinase Inhibitors or GPCR Ligands

For kinase inhibitors or GPCR ligands where a meta-substituted phenyl ring contributes to potency but also drives high lipophilicity and metabolic clearance, the 2-oxa-BCHep amino acid scaffold can serve as a saturated bioisostere. Crystallographic evidence confirms that oxa-BCHep systems replicate the distance (4.8–5.0 Å) and angle (119°–120°) of meta-benzene [1]. The 2-oxa variant, with its repositioned oxygen, may offer subtly different hydrogen-bonding interactions with the target protein's backbone or side chains compared to the 3-oxa scaffold, providing an additional vector for SAR exploration. The amino and carboxylic acid groups can directly replace aniline/benzoic acid motifs or serve as synthetic handles for further elaboration.

Synthesis of Conformationally Constrained β-Amino Acid Building Blocks for Foldamer Chemistry

The bicyclic scaffold of 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid enforces conformational rigidity that is valuable in foldamer design, where backbone preorganization determines secondary structure stability . Unlike 3-azabicyclo[3.1.1]heptane-1-carboxylic acid (3,5-methanonipecotic acid), which is a nonchiral β-amino acid, the 2-oxa variant with a 4-amino substituent introduces a chiral center and an additional hydrogen-bonding ether oxygen, enabling more complex folding patterns. The unambiguous monohydrochloride salt form simplifies incorporation into solid-phase peptide synthesis protocols.

Quote Request

Request a Quote for 4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.